Chlorthalidone is a long-acting thiazide-like diuretic commonly used in the treatment of hypertension, edema, and congestive heart failure. Unlike thiazides, chlorthalidone has a sulfamoylbenzamide structure and lacks the benzothiadiazine structure. It functions by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, bicarbonate, and potassium, and consequently water excretion. It also has effects on calcium and uric acid secretion and inhibits carbonic anhydrase isoenzymes7.
Chlorthalidone's primary action is to inhibit sodium and chloride reabsorption at the luminal membrane of the early segment in the distal convoluted tubule (DCT) in the kidneys. This diuretic effect leads to a decrease in extracellular fluid volume, which contributes to its antihypertensive properties. The reduction in blood volume decreases cardiac output and, subsequently, arterial blood pressure. Additionally, chlorthalidone has been shown to decrease platelet aggregation and vascular permeability and may influence angiogenesis through carbonic anhydrase-dependent pathways7 9.
Chlorthalidone is widely used for managing hypertension. It has been shown to effectively lower blood pressure in hypertensive patients by reducing extracellular fluid volume and altering cardiovascular responsiveness to neurotransmitters such as norepinephrine. The drug increases plasma renin activity and alters the pressor response to angiotensin II, indicating its complex interaction with the renin-angiotensin-aldosterone system5. Moreover, chlorthalidone has been compared favorably with amlodipine in hypertensive kidney transplant recipients, demonstrating its efficacy in this specific patient population10.
The drug has been observed to normalize baroreceptor and Bezold-Jarisch reflexes in hypertensive rats, indicating its potential role in correcting altered cardiovascular reflexes associated with hypertension. These effects, along with the normalization of plasma sodium concentration and pro-atrial natriuretic factor (ANF) converting enzyme activity, contribute to its antihypertensive effects6.
Chlorthalidone treatment has been associated with increases in serum lipids, including total serum cholesterol and low-density lipoprotein (LDL) cholesterol, which are considered atherogenic. It may also decrease high-density lipoprotein (HDL) cholesterol levels, which is considered beneficial. These metabolic changes could increase the risk of atherosclerosis2 3. However, the addition of spironolactone to chlorthalidone therapy has been shown to attenuate sympathetic activation and insulin resistance induced by chlorthalidone, suggesting a potential combination therapy to mitigate these adverse effects8.
Although chlorthalidone is known to lengthen the cardiac action potential, its direct electrophysiological effects on potassium currents involved in cardiac repolarization have not been well established. This area may require further investigation to fully understand the implications of chlorthalidone on cardiac electrophysiology4.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2